molecular formula C11H17N3O B1429413 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine CAS No. 1249322-37-9

5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine

Cat. No.: B1429413
CAS No.: 1249322-37-9
M. Wt: 207.27 g/mol
InChI Key: NHZNJVWXJZXSDW-UHFFFAOYSA-N
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Description

5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine is a compound that features a piperidine ring and a pyridine ring connected via an oxygen atom. This compound is part of a broader class of piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine typically involves the reaction of 1-methyl-4-piperidinol with 2-chloropyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the piperidinol attacks the chloropyridine, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Methyl-piperidin-4-yloxy)-pyridin-2-ylamine is unique due to its dual ring structure, which combines the properties of both piperidine and pyridine rings. This structural feature allows it to exhibit a wide range of chemical reactivity and biological activity, making it a versatile compound in various fields of research .

Properties

IUPAC Name

5-(1-methylpiperidin-4-yl)oxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-14-6-4-9(5-7-14)15-10-2-3-11(12)13-8-10/h2-3,8-9H,4-7H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHZNJVWXJZXSDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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